molecular formula C15H21F3N6 B4847293 N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4847293
M. Wt: 342.36 g/mol
InChI Key: ZLMRFHOUTWHVBE-UHFFFAOYSA-N
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Description

N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a useful research compound. Its molecular formula is C15H21F3N6 and its molecular weight is 342.36 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is 342.17797918 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and data.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a trifluoromethyl group and a triazolo-pyridazine moiety. Its chemical formula is C_{14}H_{19F_3N_5 with a molecular weight of approximately 335.34 g/mol.

PropertyValue
Molecular FormulaC14H19F3N5
Molecular Weight335.34 g/mol
DensityNot available
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves binding to various enzymes or receptors, which can modulate their activity. For instance, it may inhibit enzyme activity or alter signal transduction pathways, leading to various physiological effects.

Antiviral Properties

Recent studies have highlighted the antiviral properties of compounds related to the triazolo-pyridazine framework. For example, derivatives have shown significant activity against viruses such as enterovirus 71 (EV71) and coxsackievirus B3 (CVB3). These compounds demonstrated remarkable efficacy in suppressing virus-induced cellular damage and reducing viral particle production .

Antimicrobial Activity

The compound's structural attributes suggest potential antimicrobial effects. Similar compounds have been evaluated for their antibacterial and antifungal properties. In particular, studies have indicated that certain derivatives exhibit strong activity against a range of bacterial strains and fungi, suggesting that the triazolo-pyridazine structure may be beneficial for developing new antimicrobial agents .

Case Studies

  • Study on Antiviral Activity : A case study demonstrated that a related triazolo-pyridazine compound exhibited potent antiviral effects against EV71 and CVB3. The study utilized cell culture assays to measure viral replication and cytotoxicity. Results indicated a significant reduction in viral load in treated cells compared to controls .
  • Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial properties of various derivatives of triazolo-pyridazine compounds. The results showed that several compounds had minimum inhibitory concentrations (MICs) within clinically relevant ranges against both Gram-positive and Gram-negative bacteria .

Pharmacological Studies

Pharmacological evaluations have shown that this compound can modulate several biological pathways:

  • Enzyme Inhibition : Certain enzymatic assays revealed that this compound could inhibit specific enzymes involved in metabolic pathways.
  • Signal Transduction : The compound's ability to interfere with signaling pathways has been observed in various cellular models.

Properties

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N6/c1-13(2)7-9(8-14(3,4)23-13)19-10-5-6-11-20-21-12(15(16,17)18)24(11)22-10/h5-6,9,23H,7-8H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMRFHOUTWHVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2=NN3C(=NN=C3C(F)(F)F)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 3
Reactant of Route 3
N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 4
N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 5
Reactant of Route 5
N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 6
Reactant of Route 6
N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.